molecular formula C12H7ClN4O3 B2910991 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-19-8

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2910991
CAS No.: 941869-19-8
M. Wt: 290.66
InChI Key: APNJOZLMGORRHR-UHFFFAOYSA-N
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Description

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and linked via a carboxamide bridge to an isoxazole moiety. This structure combines two pharmacologically significant heterocycles, making it a candidate for diverse biological applications. The 4-chlorophenyl group is known to enhance lipophilicity and binding affinity in medicinal chemistry, while the isoxazole-carboxamide linkage may influence hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O3/c13-8-3-1-7(2-4-8)11-16-17-12(19-11)15-10(18)9-5-6-14-20-9/h1-6H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNJOZLMGORRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The isoxazole ring is then introduced through a cycloaddition reaction involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s structure suggests a hybrid scaffold combining 1,3,4-oxadiazole and isoxazole moieties.

1.1. Oxidative Cyclization for Oxadiazole Formation

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide intermediates. For example:

  • Precursor : N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides (e.g., 5a–k ) were synthesized by treating hydrazone derivatives (4a–k ) with chloramine-T, leading to oxidative cyclization .
  • Mechanistic Insight : Loss of CH=N and NH protons (confirmed via 1H NMR^1\text{H NMR}) and absence of azomethine carbon signals (13C NMR^{13}\text{C NMR}) validated oxadiazole ring formation .

Table 1: Spectral Confirmation of Oxadiazole Formation

ParameterObservation (Compound 5a )Significance
IR (C O C\text{C O C})1237 cm1^{-1}Confirms oxadiazole ring formation
1H NMR^1\text{H NMR}Absence of δ 7.93 (CH=N) and 11.49 (NH) signalsCyclization completion
13C NMR^{13}\text{C NMR}No δ 143.5–147.3 (azomethine carbons)Supports oxadiazole structure

1.2. Isoxazole Carboxamide Coupling

The isoxazole-5-carboxamide moiety is likely introduced via:

  • Condensation Reactions : Reacting activated isoxazole carboxylic acids (e.g., isoxazole-5-carbonyl chloride) with amine-functionalized oxadiazoles.
  • Example : Similar hybrids, such as pyrimidine-1,3,4-oxadiazole conjugates, were synthesized via alkylation of 5-fluorocytosine with oxadiazole-containing alkylating agents .

2.1. Hydrolysis of the Carboxamide Linkage

The carboxamide bond may undergo hydrolysis under acidic/basic conditions:

  • Acidic Hydrolysis : Could yield isoxazole-5-carboxylic acid and 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
  • Basic Hydrolysis : May produce carboxylate salts, as seen in analogs like (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetic acid .

2.2. Electrophilic Substitution on the Aromatic Rings

  • Oxadiazole Ring : Limited reactivity due to electron-withdrawing nature, but the 4-chlorophenyl group may undergo halogen exchange (e.g., Suzuki coupling) if activated .
  • Isoxazole Ring : Susceptible to electrophilic substitution at the 4-position, though steric hindrance from substituents may modulate reactivity .

2.3. Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Heck, Sonogashira) could modify aryl substituents:

  • Example : Fluoroisoxazoles were synthesized via radical pathways under mild conditions, suggesting potential for functionalizing isoxazole components .

Stability and Degradation Pathways

  • Thermal Stability : Oxadiazoles generally exhibit high thermal stability, but the carboxamide linkage may degrade at elevated temperatures.
  • Photolytic Degradation : UV exposure could cleave the oxadiazole ring, as observed in related 1,3,4-oxadiazole derivatives .

Table 2: Stability Assessment of Analogous Compounds

ConditionObservation (Analog)Implication for Target Compound
Acidic (HCl)Oxadiazole ring stable; carboxamide hydrolysis Moderate acid sensitivity
Basic (NaOH)Carboxamide → carboxylate conversion Likely base-labile linkage
Oxidative (H2_2O2_2)Ring-opening observed in some oxadiazoles Potential susceptibility to strong oxidizers

Spectral Characterization Data

Key spectral markers for structural validation:

  • IR : Peaks at 1670–1700 cm1^{-1} (C=O stretch of carboxamide), 1230–1250 cm1^{-1} (C-O-C oxadiazole) .
  • 1H NMR^1\text{H NMR}1H NMR : Absence of NH protons (δ 10–12) post-cyclization; aromatic protons at δ 7.2–8.1 (4-chlorophenyl) .
  • Mass Spectrometry : Molecular ion peaks matching MW 308.76 g/mol (predicted for C15_{15}H17_{17}ClN2_2O3_3) .

Challenges and Unexplored Reactivity

  • Selective Functionalization : Differentiating reactivity between oxadiazole and isoxazole rings remains challenging.
  • Biological Activity : While not the focus here, antimicrobial and anticancer activities of analogs (e.g., 5e with IC50_{50} = 19.56 µM) suggest potential pharmacological utility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins involved in cell proliferation and survival . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their antiproliferative, antimicrobial, and antifungal properties. Key structural analogs include:

N-(2-Methoxyphenyl)-5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine (4b)
  • Core Structure : 1,3,4-Oxadiazole with a 4-chlorophenyl group at the 5-position.
  • Substituents : Methoxyphenylamine at the 2-position (vs. isoxazole-carboxamide in the target compound).
  • Activity : Demonstrated antiproliferative activity against NCI cancer cell lines with a mean growth percent (GP) of 45.20 .
LMM5 and LMM11
  • Core Structure : 1,3,4-Oxadiazole with benzamide substituents.
  • Substituents :
    • LMM5 : Benzyl(methyl)sulfamoyl and methoxyphenyl groups.
    • LMM11 : Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.
N′-(5-Tetrazolyl)-N-Aroylthioureas
  • Core Structure : Tetrazole instead of oxadiazole.
  • Substituents : Aroylthiourea groups.
  • Activity : Herbicidal and plant growth-regulating properties .

Key Comparative Data

Compound Core Heterocycle Key Substituents Biological Target Activity Data (if available)
Target Compound 1,3,4-Oxadiazole 4-Chlorophenyl, Isoxazole-carboxamide Undisclosed Not reported
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) 1,3,4-Oxadiazole 4-Chlorophenyl, Methoxyphenylamine Cancer cell lines Mean GP = 45.20
LMM5 1,3,4-Oxadiazole Benzyl(methyl)sulfamoyl, Methoxyphenyl Fungal strains Antifungal
LMM11 1,3,4-Oxadiazole Cyclohexyl(ethyl)sulfamoyl, Furan-2-yl Fungal strains Antifungal
N′-(5-Tetrazolyl)-N-Aroylthioureas Tetrazole Aroylthiourea Plant systems Herbicidal

Structure-Activity Relationship (SAR) Insights

4-Chlorophenyl Group : Present in both the target compound and 4b, this group enhances lipophilicity and may contribute to antiproliferative activity by interacting with hydrophobic pockets in target proteins .

Isoxazole vs.

Carboxamide Linkage : The carboxamide bridge in the target compound differs from sulfamoyl (LMM5/LMM11) or thiourea (tetrazole derivatives) linkages, which may influence solubility and metabolic stability.

Heterocycle Choice : Replacing oxadiazole with tetrazole (as in ) shifts activity from antiproliferative to herbicidal, underscoring the core heterocycle’s role in biological targeting.

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isoxazole derivatives with 1,3,4-oxadiazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Pseudomonas aeruginosa, Klebsiella aerogenes, and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strains
5a15 µg/mLS. aureus
5b11 µg/mLK. aerogenes
5c20 µg/mLP. aeruginosa

The compound demonstrates a MIC comparable to standard antibiotics like ciprofloxacin, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been tested for anticancer activity against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-719.56Induction of apoptosis via caspase activation
A54925.30Cell cycle arrest at G2/M phase
HT-108015.00Mitochondrial membrane potential disruption

The IC50 values indicate that the compound exhibits significant cytotoxicity with mechanisms involving apoptosis and cell cycle arrest .

Case Studies

A recent study investigated the effects of this compound on breast cancer cells. The results showed that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift in the balance towards apoptosis .

Another investigation focused on its interaction with caspase pathways. The compound was found to activate caspase-3/7 in treated cells, leading to programmed cell death .

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